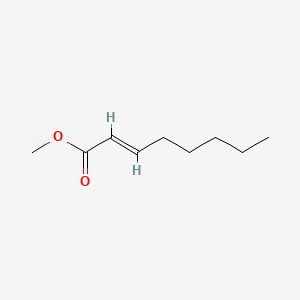

Methyl oct-2-enoate

Description

Methyl oct-2-enoate has been reported in Annona muricata and Carica papaya with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-oct-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h7-8H,3-6H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBQSBZJDJHMLF-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223919 | |

| Record name | Methyl (E)-2-octenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fruity, green aroma | |

| Record name | Methyl trans-2-octenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

70.00 °C. @ 4.00 mm Hg | |

| Record name | Methyl 2-octenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water; soluble in fats, Soluble (in ethanol) | |

| Record name | Methyl trans-2-octenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.896-0.900 | |

| Record name | Methyl trans-2-octenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7367-81-9, 2396-85-2, 68854-59-1 | |

| Record name | Methyl (E)-2-octenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7367-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octenoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-octenoate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octenoic acid, methyl ester, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068854591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (E)-2-octenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl oct-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (E)-oct-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-OCTENOATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EN9V40J78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 2-octenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl oct-2-enoate: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oct-2-enoate, an α,β-unsaturated ester, is a molecule of significant interest across various scientific disciplines, including organic synthesis, flavor and fragrance chemistry, and materials science.[1][2][3] Its characteristic fruity, green aroma has led to its use as a flavoring agent and fragrance ingredient.[1][2] Beyond its sensory properties, the conjugated system within this compound imparts a unique chemical reactivity that makes it a versatile building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its spectral characteristics, and its reactivity, with a focus on its applications in research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[2][4] The trans or (E)-isomer is the more common and stable form. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₂ | [1][2] |

| Molecular Weight | 156.22 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Odor | Fruity, green, pear-like | [1][2] |

| Boiling Point | 70 °C @ 4.00 mm Hg; 89-91 °C @ 9 mm Hg | [1][5] |

| Density | 0.894 - 0.904 g/mL at 25 °C | [2][6] |

| Refractive Index (n²⁰/D) | 1.437 - 1.447 | [2][6] |

| Solubility | Slightly soluble in water; soluble in alcohol and fats. | [1][2] |

| Flash Point | 79.4 °C (175 °F) | [2][4] |

| CAS Number | 2396-85-2 (for the mixture of isomers); 7367-81-9 (for the trans-isomer) | [1][5] |

Spectral Analysis

The structural features of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl protons of the α,β-unsaturated system, the methyl ester protons, and the protons of the hexyl chain. The coupling constants between the vinyl protons can confirm the trans stereochemistry of the double bond.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the two sp² hybridized carbons of the double bond, the methoxy carbon, and the carbons of the alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its functional groups. A strong absorption is typically observed around 1720-1740 cm⁻¹, corresponding to the C=O stretching vibration of the ester. The C=C stretching of the conjugated alkene appears around 1650 cm⁻¹. C-H stretching vibrations of the alkyl chain are observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 156.[5] Common fragmentation patterns include the loss of the methoxy group (-OCH₃) and cleavage at various points along the alkyl chain.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its α,β-unsaturated ester functionality. This conjugated system provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition).

Michael Addition

This compound is an excellent Michael acceptor.[7][8] It readily reacts with a variety of soft nucleophiles, such as enolates, amines, and thiols, in a 1,4-conjugate addition to form a new carbon-carbon or carbon-heteroatom bond at the β-position.[9] This reaction is a powerful tool for carbon chain extension and the introduction of new functional groups.

Caption: Generalized workflow for the Michael addition reaction with this compound.

Experimental Protocol: A Generalized Michael Addition

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Michael donor (e.g., a β-ketoester or malonic ester) in a suitable aprotic solvent (e.g., THF, DMF).

-

Base Addition: Cool the solution to an appropriate temperature (e.g., 0 °C or -78 °C) and add a non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide) dropwise to generate the enolate.

-

Michael Acceptor Addition: Slowly add a solution of this compound in the same solvent to the enolate solution.

-

Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diels-Alder Reaction

As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings.[10] The electron-withdrawing nature of the ester group activates the double bond for this reaction. The stereochemistry of the resulting cyclohexene derivative is well-defined, making the Diels-Alder reaction a powerful method for the construction of complex cyclic systems.

Caption: Conceptual diagram of the Diels-Alder reaction involving this compound.

Other Reactions

-

Reduction: The double bond and the ester group can be selectively reduced using various reagents. For example, catalytic hydrogenation can reduce the double bond, while strong reducing agents like lithium aluminum hydride will reduce the ester to an alcohol.

-

Epoxidation: The double bond can be epoxidized using peroxy acids to form an epoxide, which is a versatile synthetic intermediate.

-

Oxidation: As mentioned in some sources, methyl (E)-oct-2-enoate can be oxidized to form methyl 3-oxobutyrate, although the specific conditions for this transformation are not detailed.[3]

Synthesis of this compound

This compound can be synthesized through several methods, with the Wittig and Horner-Wadsworth-Emmons reactions being common laboratory-scale approaches.

Horner-Wadsworth-Emmons Reaction Workflow

-

Phosphonate Ylide Formation: A phosphonate ester, such as trimethyl phosphonoacetate, is deprotonated with a base (e.g., sodium hydride) to form a stabilized phosphonate ylide.

-

Reaction with Aldehyde: The ylide is then reacted with hexanal. The nucleophilic ylide attacks the carbonyl carbon of the aldehyde.

-

Elimination: The resulting betaine intermediate undergoes elimination of the phosphate byproduct to form the carbon-carbon double bond of this compound, typically with high (E)-selectivity.

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Safety and Handling

This compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[5][11] It may cause skin and eye irritation.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[12] It is recommended to work in a well-ventilated area or under a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[12]

Conclusion

This compound is a valuable compound with a diverse range of applications stemming from its unique structural and reactive properties. Its well-defined physicochemical characteristics and predictable reactivity make it a useful tool for researchers in organic synthesis and a key ingredient in the flavor and fragrance industry. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in research and development.

References

- 1. This compound | C9H16O2 | CID 5364532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 2-OCTYNOATE(111-12-6) IR Spectrum [chemicalbook.com]

- 3. METHYL 2-OCTYNOATE(111-12-6) 13C NMR spectrum [chemicalbook.com]

- 4. Methyl 2-octynoate | C9H14O2 | CID 8092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Octenoic acid, methyl ester [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. Michael Addition [organic-chemistry.org]

- 9. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. 2-Octenoic acid, methyl ester, (E)- [webbook.nist.gov]

An In-depth Technical Guide to Methyl oct-2-enoate for Scientific Professionals

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl oct-2-enoate, a molecule of interest for researchers, chemists, and professionals in drug development. We will delve into its fundamental chemical identity, synthesis, physicochemical properties, and, most critically, its potential applications grounded in its chemical reactivity.

Core Identification and Molecular Structure

This compound is an organic compound classified as a fatty acid ester, specifically an α,β-unsaturated ester. This structural feature is paramount as it dictates the molecule's chemical reactivity and potential biological activity.

Chemical Identity:

-

Systematic IUPAC Name: Methyl (2E)-oct-2-enoate[1]

-

Common Synonyms: Methyl trans-2-octenoate, 2-Octenoic acid, methyl ester[1]

CAS Numbers: It is crucial to distinguish between the stereoisomers of this compound, as they are assigned different CAS numbers:

-

7367-81-9: This number specifically identifies the trans or (E)-isomer, which is the more common and stable configuration.[4]

-

2396-85-2: This number is used for this compound where the stereochemistry at the double bond is not specified.[2]

Structural Representation: The molecule consists of an eight-carbon chain (oct-) with a double bond between the second and third carbon atoms (en-). The carboxyl group at position 1 is esterified with a methyl group (-oate). The dominant isomer is the (E)-isomer, where the main carbon chain substituents are on opposite sides of the double bond.

Caption: Chemical structure of Methyl (2E)-oct-2-enoate.

Physicochemical Properties

A summary of key quantitative data is essential for experimental design, including reaction setup, purification, and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₂ | [2][3] |

| Molecular Weight | 156.22 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Fruity, green, waxy | [1] |

| Boiling Point | 70.0 °C @ 4.00 mm Hg | [1] |

| Density | 0.898 g/mL at 25 °C | |

| Refractive Index | 1.437 - 1.447 @ 20.00 °C | [4] |

| Flash Point | 175.00 °F (79.44 °C) | [4] |

| Solubility | Slightly soluble in water; soluble in ethanol and fats | |

| logP (XlogP3-AA) | 3.00 (est.) | [2] |

Synthesis Protocol: Fischer-Speier Esterification

The synthesis of this compound can be reliably achieved through several methods. For its E-selectivity, the Horner-Wadsworth-Emmons reaction is a powerful tool.[5][6][7] However, a more direct and classic approach for educational and many practical purposes is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between the parent carboxylic acid and an alcohol.[8][9][10]

Rationale for Fischer-Speier Esterification

This method is chosen for its straightforwardness and use of common laboratory reagents. The reaction is an equilibrium process.[10] To drive the reaction towards the ester product, Le Chatelier's principle is applied by using a large excess of one reactant, typically the alcohol (methanol in this case), which can also serve as the solvent.[10][11] An acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[8][10]

Detailed Step-by-Step Methodology

Materials:

-

(2E)-Oct-2-enoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate for extraction

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve (2E)-Oct-2-enoic acid (1 equivalent) in anhydrous methanol (10-20 equivalents, serving as both reactant and solvent).

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (approx. 0.1 equivalents) dropwise to the stirring solution. Causality Note: The exothermic nature of acid dilution necessitates slow addition and cooling to prevent uncontrolled temperature increase.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C for methanol). Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Trustworthiness Note: Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of volatile solvent or reactant, allowing the system to reach equilibrium efficiently.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the less polar ester and dissolve the methanol and acid catalyst in the aqueous phase.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Expertise Note: Multiple extractions with smaller volumes of organic solvent are more efficient at recovering the product than a single extraction with a large volume.

-

Washing: Combine the organic extracts. Wash sequentially with:

-

Saturated NaHCO₃ solution to neutralize any remaining sulfuric acid and unreacted carboxylic acid (caution: CO₂ evolution).

-

Brine to remove residual water and salts from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification (Optional): The resulting crude oil can be purified by vacuum distillation to yield pure Methyl (2E)-oct-2-enoate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Applications in Research and Drug Development

While this compound is widely used as a fragrance and flavoring agent, its core chemical structure—the α,β-unsaturated ester—makes it a molecule of significant interest for medicinal chemists and drug developers.[4][12][13]

The α,β-Unsaturated Carbonyl Moiety: A Reactive Pharmacophore

Natural products containing α,β-unsaturated carbonyl units are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[14][15] This activity is often attributed to the electrophilic nature of the β-carbon in the conjugated system.

This electrophilicity makes the molecule a Michael acceptor, capable of undergoing conjugate addition reactions with biological nucleophiles.[16] A particularly important target is the thiol group (-SH) of cysteine residues within proteins.

Mechanism of Action: Covalent Modification via Michael Addition

The interaction of α,β-unsaturated carbonyl compounds with proteins is a key mechanism for their biological effects. For example, this reactivity is central to the Nrf2-Keap1 signaling pathway, which regulates the expression of antioxidant and cytoprotective enzymes.[16] Electrophiles, like this compound, can react with specific cysteine sensors on the Keap1 protein, leading to the release and activation of the transcription factor Nrf2.

Caption: Michael addition of a protein thiol to this compound.

This covalent modification can alter the protein's structure and function, leading to a downstream biological response. Researchers in drug development utilize this principle to design covalent inhibitors that can form a permanent bond with their target protein, often leading to higher potency and prolonged duration of action. This compound, as a simple and accessible α,β-unsaturated ester, serves as an excellent model compound or starting fragment for the synthesis of more complex covalent modifiers.

Role as a Synthetic Building Block

Beyond its potential direct biological activity, this compound is a versatile starting material for synthesizing other organic compounds.[17] For instance, it can be oxidized to form methyl 3-oxobutyrates or serve as a precursor in multi-step syntheses within the pharmaceutical and agrochemical industries.[17] Its defined stereochemistry and functional groups allow for predictable transformations, making it a valuable tool in the synthetic chemist's arsenal.

Safety and Handling

This compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[18] As with all α,β-unsaturated carbonyl compounds, it has the potential to be a skin sensitizer due to its reactivity with nucleophilic residues in skin proteins.[8] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | C9H16O2 | CID 5364532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 2-octenoate, 2396-85-2 [thegoodscentscompany.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. methyl (E)-2-octenoate, 7367-81-9 [thegoodscentscompany.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. cerritos.edu [cerritos.edu]

- 12. Methyl (E)-oct-2-enoate | 7367-81-9 | MOLNOVA [molnova.com]

- 13. Methyl (E)-oct-2-enoate (trans-2-Octenoic acid methyl ester) | 生化试剂 | MCE [medchemexpress.cn]

- 14. mdpi.com [mdpi.com]

- 15. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Wittig reaction - Wikipedia [en.wikipedia.org]

The Enigmatic Presence of Methyl oct-2-enoate in the Plant Kingdom: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl oct-2-enoate, a volatile unsaturated fatty acid ester, contributes to the characteristic aroma of various natural products. While its presence is documented in select species, a comprehensive understanding of its distribution, biosynthesis, ecological significance, and pharmacological potential within the plant kingdom remains an area of active investigation. This technical guide synthesizes the current knowledge on this compound, providing a foundational resource for researchers in natural product chemistry, chemical ecology, and drug discovery. We delve into its known natural occurrences, explore its probable biosynthetic origins via the lipoxygenase pathway, and discuss its potential ecological roles. Furthermore, this guide presents detailed methodologies for the extraction and analysis of this compound from plant matrices and reviews the broader pharmacological context of unsaturated fatty acid esters, highlighting potential avenues for future research into the bioactivity of this compound.

Introduction: Unveiling a Volatile Player

This compound (C₉H₁₆O₂) is a monounsaturated methyl ester that imparts fruity and fatty notes to the aroma profiles of certain plants and fungi. Its identification in the volatile bouquets of diverse species suggests a potential, albeit underexplored, role in plant physiology and ecology. For researchers and professionals in drug development, understanding the natural landscape of such compounds is the first step toward harnessing their potential therapeutic applications. This guide aims to provide a structured and in-depth overview of the current scientific understanding of this compound in plants, from its biogenesis to its analytical characterization.

Natural Occurrence: A Sporadic yet Intriguing Distribution

The documented presence of this compound in the plant and fungal kingdoms is not widespread, suggesting a specialized role or limited investigation. To date, its most notable occurrences include:

-

Soursop (Annona muricata) : This tropical fruit is a well-documented source of this compound, where it contributes to the complex and characteristic aroma profile.

-

Pine Mushroom (Tricholoma matsutake) : This prized edible mushroom also features this compound as a key volatile component, contributing to its unique and sought-after flavor.[1][2]

The limited data on its broader distribution highlights a significant gap in our understanding and presents an opportunity for further phytochemical screening of aromatic plants and fruits.

Biosynthesis: A Probable Journey Through the Lipoxygenase Pathway

While the specific enzymatic steps leading to this compound in plants have not been fully elucidated, the existing knowledge of fatty acid metabolism strongly points to the lipoxygenase (LOX) pathway as its origin.[3][4][5][6][7] This pathway is responsible for the production of a wide array of volatile C6 and C9 compounds, known as green leaf volatiles (GLVs), which are crucial for plant defense and communication.

The proposed biosynthetic route for this compound likely involves the following key stages:

-

Release of Polyunsaturated Fatty Acids : Mechanical damage, herbivory, or pathogenic attack triggers the release of polyunsaturated fatty acids (PUFAs), such as linoleic acid (C18:2) and α-linolenic acid (C18:3), from cell membranes.

-

Oxygenation by Lipoxygenase (LOX) : LOX enzymes catalyze the dioxygenation of these PUFAs to form hydroperoxides.

-

Cleavage by Hydroperoxide Lyase (HPL) : The hydroperoxides are then cleaved by HPL into shorter-chain aldehydes and oxo-acids. The formation of C8 compounds like octenals would be a critical step.

-

Isomerization and Reduction : The resulting aldehydes can undergo isomerization and be reduced to alcohols by alcohol dehydrogenase (ADH).

-

Esterification : Finally, an alcohol acyltransferase (AAT) would catalyze the esterification of the C8 unsaturated alcohol with a methyl group donor, likely S-adenosyl methionine (SAM), to form this compound.

The following diagram illustrates the generalized lipoxygenase pathway, highlighting the probable branch point for C8 volatile formation.

Ecological Roles: A Scent with a Purpose

Volatile organic compounds (VOCs) like this compound are not mere metabolic byproducts; they are key mediators of a plant's interaction with its environment. While the specific ecological functions of this compound are yet to be definitively established, its chemical nature as a volatile unsaturated ester suggests several plausible roles:

-

Herbivore Deterrence : The release of GLVs upon tissue damage can act as a direct defense mechanism, repelling feeding insects.

-

Attraction of Natural Enemies : Herbivore-induced plant volatiles can serve as cues for predators and parasitoids of the attacking herbivores, an indirect defense strategy.

-

Pollinator Attraction : In some cases, fruity and floral scents contribute to attracting pollinators, although the role of C8 esters in this context is less studied.

-

Antimicrobial Defense : Some lipid-derived volatiles have been shown to possess antimicrobial properties, potentially protecting damaged plant tissues from infection.[7]

Pharmacological Potential: An Untapped Resource

The exploration of the pharmacological activities of this compound is still in its infancy. A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that it does not present a concern for genotoxicity at current exposure levels.[8] However, there is a lack of comprehensive studies on its specific biological effects.

Drawing parallels from related compounds, unsaturated fatty acid esters have demonstrated a range of biological activities, including:

-

Anti-inflammatory Effects : Certain fatty acid esters have been shown to possess anti-inflammatory properties.

-

Adjuvant Activity : Some fatty acid esters can enhance the immune response to antigens, acting as adjuvants.

The unsaturated nature of this compound and its structural similarity to other bioactive lipids make it a candidate for further investigation into its potential anti-inflammatory, antimicrobial, and cytotoxic properties.

Analytical Methodologies: Extraction and Quantification

The analysis of a volatile compound like this compound from a complex plant matrix requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for such analyses.[2]

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound

This protocol provides a general framework for the extraction and analysis of this compound from plant tissues. Optimization of parameters may be required depending on the specific plant matrix.

1. Sample Preparation:

- Homogenize a known weight (e.g., 1-5 g) of fresh plant material (e.g., fruit pulp, leaves) in a suitable buffer or deionized water.

- Transfer the homogenate to a headspace vial (e.g., 20 mL).

- For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

2. HS-SPME Procedure:

- Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 40-60 °C) to facilitate the release of volatiles into the headspace.

- Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30-60 minutes) with constant agitation.

3. GC-MS Analysis:

- Desorb the extracted volatiles from the SPME fiber in the heated injection port of the gas chromatograph (e.g., 250 °C).

- Separate the compounds on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

- Employ a temperature program to achieve optimal separation (e.g., initial temperature of 40 °C held for 2 min, ramp at 5 °C/min to 180 °C, then ramp at 10 °C/min to 250 °C and hold for 5 min).[2]

- Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).[9]

- Detect the eluted compounds using a mass spectrometer operating in electron ionization (EI) mode (e.g., at 70 eV).[9]

- Acquire mass spectra over a suitable mass range (e.g., m/z 40-550).[9]

4. Identification and Quantification:

- Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard and by matching with mass spectral libraries (e.g., NIST, Wiley).

- Quantify the compound by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.

The following diagram illustrates a typical workflow for the analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Flavor Variations in Precious Tricholoma matsutake under Different Drying Processes as Detected with HS-SPME-GC-MS [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 5. mdpi.com [mdpi.com]

- 6. The lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Volatile Products of the Lipoxygenase Pathway Evolved from Phaseolus vulgaris (L.) Leaves Inoculated with Pseudomonas syringae pv phaseolicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

A Comprehensive Spectroscopic Guide to Methyl (E)-oct-2-enoate

Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for Methyl (E)-oct-2-enoate (C₉H₁₆O₂), a significant compound in the flavor and fragrance industry. We will delve into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind the observed spectral features is explained, providing researchers and drug development professionals with a robust framework for the structural verification and quality assessment of this α,β-unsaturated ester.

Introduction

Methyl (E)-oct-2-enoate is a fatty acid methyl ester characterized by a fruity, green aroma. Its structure, featuring an eight-carbon chain with a methyl ester and a trans-double bond between the α and β carbons (C2 and C3), gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming its identity, stereochemistry, and purity. This guide synthesizes data from established spectral databases and first principles to offer a definitive analytical overview.

Molecular Structure and Key Features

The unambiguous characterization of a molecule begins with a clear understanding of its structure. The key features of Methyl (E)-oct-2-enoate that dictate its spectroscopic behavior are the ester functional group, the conjugated C=C double bond, and the pentyl aliphatic chain.

Caption: Molecular structure of Methyl (E)-oct-2-enoate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons (¹H) and carbons (¹³C).

Theoretical Basis: Causality in Chemical Shifts

The position of a signal (chemical shift, δ) in an NMR spectrum is dictated by the electron density around the nucleus. Electronegative atoms, like oxygen, withdraw electron density, "deshielding" nearby nuclei and shifting their signals to a higher frequency (downfield). In Methyl (E)-oct-2-enoate, the ester's carbonyl group and the C=C double bond create a conjugated system, which further influences the electronic environment and results in characteristic downfield shifts for the vinylic protons and carbons.

¹H NMR Analysis

The proton NMR spectrum provides a wealth of information regarding the connectivity and stereochemistry of the molecule.

-

Vinylic Protons (H-2, H-3): The protons on the double bond are the most diagnostic. H-3, being adjacent to the electron-withdrawing carbonyl group, is significantly deshielded and appears furthest downfield as a doublet of triplets. H-2 appears as a doublet.

-

Stereochemistry: The coupling constant (J) between H-2 and H-3 is critical. A large coupling constant, typically around 15.6 Hz, definitively confirms the trans or (E) configuration of the double bond.

-

Alkyl Chain: The remaining protons of the pentyl chain and the methyl ester appear in the expected upfield regions. The allylic protons on C-4 are slightly deshielded compared to other methylene groups.

Table 1: ¹H NMR Spectroscopic Data for Methyl (E)-oct-2-enoate (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-8 (CH₃) | ~0.90 | Triplet | ~7.0 | 3H |

| H-5, H-6, H-7 (CH₂) | ~1.28-1.45 | Multiplet | - | 6H |

| H-4 (Allylic CH₂) | ~2.21 | Quartet | ~7.2 | 2H |

| H-9 (OCH₃) | ~3.73 | Singlet | - | 3H |

| H-2 (=CH) | ~5.81 | Doublet | ~15.6 | 1H |

| H-3 (=CH) | ~6.97 | Doublet of Triplets | ~15.6, ~7.0 | 1H |

Data sourced and compiled from the Spectral Database for Organic Compounds (SDBS)[1][2].

Caption: Key ¹H NMR correlations for Methyl (E)-oct-2-enoate.

¹³C NMR Analysis

The ¹³C NMR spectrum complements the ¹H data by showing a signal for each unique carbon atom.

-

Carbonyl Carbon (C-1): This is the most deshielded carbon, appearing around 167 ppm due to the double-bonded oxygen.

-

Vinylic Carbons (C-2, C-3): These carbons in the sp² hybridized region appear downfield, with C-3 being more deshielded than C-2.

-

Alkyl Carbons: The methoxy carbon (C-9) and the carbons of the alkyl chain (C-4 to C-8) appear in the upfield region of the spectrum.[3]

Table 2: ¹³C NMR Spectroscopic Data for Methyl (E)-oct-2-enoate (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-8 | ~14.0 |

| C-7 | ~22.5 |

| C-6 | ~27.9 |

| C-5 | ~31.3 |

| C-4 | ~32.1 |

| C-9 (OCH₃) | ~51.4 |

| C-2 | ~121.2 |

| C-3 | ~149.7 |

| C-1 (C=O) | ~166.9 |

Data sourced and compiled from the Spectral Database for Organic Compounds (SDBS)[1][2].

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Methyl (E)-oct-2-enoate.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for nonpolar to moderately polar organic compounds and has a simple, well-defined solvent signal that rarely interferes with analyte peaks.[4]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient for a sample of this concentration.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the ¹H NMR signals and measure chemical shifts and coupling constants.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Spectral Interpretation

The IR spectrum of Methyl (E)-oct-2-enoate is dominated by absorptions from the ester and the conjugated alkene.

-

C=O Stretch: The strong absorption at ~1724 cm⁻¹ is characteristic of a carbonyl stretch. Causality: This frequency is lower than that of a saturated ester (~1740 cm⁻¹) because conjugation with the C=C double bond delocalizes the pi electrons, slightly weakening the C=O bond and lowering its vibrational energy.[5]

-

C=C Stretch: The alkene stretch appears at ~1655 cm⁻¹. This peak is often of medium intensity in trans-alkenes.

-

C-O Stretches: Strong bands in the 1300-1100 cm⁻¹ region correspond to the C-O single bond stretches of the ester group.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ (e.g., ~2957, 2859 cm⁻¹) are due to the sp³ hybridized C-H bonds of the alkyl chain. A weaker band just above 3000 cm⁻¹ can sometimes be resolved for the sp² C-H bonds of the alkene.

Table 3: Characteristic IR Absorption Bands for Methyl (E)-oct-2-enoate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2957, 2859 | C-H Stretch | sp³ C-H (Alkyl) |

| ~1724 | C=O Stretch | α,β-Unsaturated Ester |

| ~1655 | C=C Stretch | Alkene |

| ~1437 | C-H Bend | CH₂/CH₃ |

| ~1267, 1173 | C-O Stretch | Ester |

Data sourced from the Spectral Database for Organic Compounds (SDBS)[1][2].

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and running a background spectrum.

-

Sample Application: Place a single drop of neat Methyl (E)-oct-2-enoate liquid directly onto the ATR crystal.

-

Data Acquisition: Lower the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high signal-to-noise spectrum.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Fragmentation Analysis (Electron Ionization - EI)

Under EI conditions, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation.[6]

-

Molecular Ion (M⁺˙): The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 156, corresponding to the molecular weight of C₉H₁₆O₂.[7][8]

-

Key Fragments: The fragmentation pattern is a unique fingerprint.

-

m/z 125: Loss of a methoxy radical (•OCH₃, 31 Da).

-

m/z 99/97: Cleavage within the alkyl chain.

-

m/z 87: This is often the base peak. Its formation can be attributed to cleavage at the C3-C4 bond, followed by a rearrangement.

-

m/z 55: A very common fragment in unsaturated systems, often corresponding to a C₄H₇⁺ cation.

-

Table 4: Major Fragments in the EI-Mass Spectrum of Methyl (E)-oct-2-enoate

| m/z | Proposed Fragment |

|---|---|

| 156 | [M]⁺˙ (Molecular Ion) |

| 125 | [M - •OCH₃]⁺ |

| 99 | [M - •C₄H₉]⁺ |

| 87 | [CH₃OOC-CH=CH-CH₂]⁺ |

| 55 | [C₄H₇]⁺ |

Data sourced from the NIST WebBook and PubChem.[7][8][9]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of Methyl (E)-oct-2-enoate (~100 ppm) in a volatile solvent like hexane or ethyl acetate.

-

GC Separation:

-

Inject 1 µL of the solution into the GC, which is equipped with a suitable capillary column (e.g., a nonpolar DB-5 or a polar wax column).

-

Use a temperature program to separate the analyte from any impurities. A typical program might start at 60°C and ramp to 250°C. Causality: The temperature gradient ensures that compounds are separated based on their boiling points and column interactions, providing a pure sample to the mass spectrometer.

-

-

MS Analysis:

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

Set the ionization energy to the standard 70 eV for electron ionization.

-

Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and all relevant fragments.

-

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of Methyl (E)-oct-2-enoate. ¹H NMR confirms the (E)-stereochemistry through the large vinylic coupling constant. ¹³C NMR accounts for all unique carbon environments. IR spectroscopy identifies the key α,β-unsaturated ester functional group, and MS confirms the molecular weight and provides a characteristic fragmentation fingerprint. The protocols and interpretations outlined in this guide serve as a robust, self-validating system for the analysis of this compound in research and industrial settings.

References

- 1. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. eng.uc.edu [eng.uc.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 2-Octenoic acid, methyl ester, (E)- [webbook.nist.gov]

- 8. 2-Octenoic acid, methyl ester [webbook.nist.gov]

- 9. Methyl oct-2-enoate | C9H16O2 | CID 5364532 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Methyl Oct-2-enoate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of the geometric isomers of methyl oct-2-enoate: Methyl (E)-oct-2-enoate and Methyl (Z)-oct-2-enoate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of the stereoselective synthesis, analytical differentiation, and potential applications of these α,β-unsaturated esters.

Introduction: The Significance of Geometric Isomerism

Geometric isomers, also known as cis-trans or E/Z isomers, are stereoisomers that have the same molecular formula and bond connectivity but differ in the spatial arrangement of atoms or groups around a non-rotating bond, typically a carbon-carbon double bond.[1] This structural variance can lead to significant differences in physical, chemical, and biological properties. In the case of this compound, the (E) and (Z) configurations arise from the restricted rotation around the C2=C3 double bond, leading to distinct molecular shapes and reactivities.

Methyl (E)-oct-2-enoate, often referred to as methyl trans-2-octenoate, is a naturally occurring volatile compound found in fruits like melons and is utilized as a flavor and fragrance agent.[2][3] Its (Z) counterpart is less common and its properties are less extensively documented. Understanding the synthesis and characterization of both isomers is crucial for applications where stereochemical purity is paramount, such as in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.[2][4]

Stereoselective Synthesis Strategies

The controlled synthesis of either the (E) or (Z) isomer of this compound is a primary challenge for synthetic chemists. The choice of reaction and reaction conditions dictates the stereochemical outcome.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Pathway to (E)-Isomers

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly reliable method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a strong preference for the thermodynamically more stable (E)-isomer.[5][6][7] The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[8]

Reaction Mechanism: The HWE reaction proceeds through the following key steps:

-

Deprotonation: A base is used to deprotonate the α-carbon of the phosphonate ester, forming a nucleophilic phosphonate carbanion.[9]

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde (hexanal in this case), forming an intermediate.[9]

-

Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring called an oxaphosphetane.[9]

-

Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble phosphate byproduct, which is easily removed during workup.[7]

The high (E)-selectivity of the HWE reaction is attributed to the thermodynamic equilibration of the intermediates, which favors the sterically less hindered trans-oxaphosphetane.[8]

Figure 1: Horner-Wadsworth-Emmons Reaction Workflow.

The Wittig Reaction and its Modifications for (Z)-Isomer Synthesis

The Wittig reaction provides a versatile route to alkenes from aldehydes or ketones and phosphonium ylides.[10] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[11]

-

Stabilized Ylides: Ylides stabilized by electron-withdrawing groups, such as an ester, typically lead to the formation of the (E)-alkene.[7]

-

Non-stabilized Ylides: Non-stabilized ylides, on the other hand, generally favor the formation of the (Z)-alkene.[7]

To achieve high (Z)-selectivity in the synthesis of α,β-unsaturated esters, modifications to the standard Wittig or HWE reactions are necessary. The Still-Gennari modification of the HWE reaction is a prominent example, employing phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent systems (like KHMDS with 18-crown-6 in THF) to favor the kinetic (Z)-product.[6][9]

Figure 2: Decision workflow for stereoselective synthesis.

Spectroscopic Characterization and Differentiation

Unambiguous identification of the (E) and (Z) isomers of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between geometric isomers.

-

¹H NMR: The coupling constant (J-value) between the vinyl protons at C2 and C3 is diagnostic. For the (E)-isomer, the coupling constant is typically larger (around 15-18 Hz) due to the trans relationship of the protons. In contrast, the (Z)-isomer exhibits a smaller coupling constant (around 10-12 Hz) for the cis protons. The chemical shifts of the protons can also differ due to varying anisotropic effects.

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly those of the double bond and the ester carbonyl, can show subtle but consistent differences between the two isomers.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[12] For α,β-unsaturated esters, the key absorption bands are:

-

C=O Stretch: This band typically appears in the region of 1715-1730 cm⁻¹ for α,β-unsaturated esters.[13]

-

C=C Stretch: The carbon-carbon double bond stretch is expected around 1640-1650 cm⁻¹.

-

=C-H Bend (Out-of-Plane): A strong absorption band near 960-970 cm⁻¹ is characteristic of a trans-disubstituted double bond ((E)-isomer).[14] The absence of this band and the potential presence of a band around 700 cm⁻¹ can suggest a cis-disubstituted double bond ((Z)-isomer).

Mass Spectrometry (MS)

While mass spectrometry primarily provides information about the molecular weight and fragmentation pattern, it can sometimes be used to differentiate geometric isomers.[15] The molecular ion peak for both isomers will be at the same m/z value. However, subtle differences in fragmentation patterns may arise due to the different steric environments of the isomers, although these differences are often not pronounced enough for unambiguous identification without supporting data from other techniques.[16][17]

| Spectroscopic Technique | Methyl (E)-oct-2-enoate | Methyl (Z)-oct-2-enoate |

| ¹H NMR (J-coupling) | J(H₂-H₃) ≈ 15-18 Hz (trans) | J(H₂-H₃) ≈ 10-12 Hz (cis) |

| IR Spectroscopy | ~960-970 cm⁻¹ (=C-H bend) | Absence of ~960-970 cm⁻¹ band |

| Mass Spectrometry (MS) | Similar fragmentation patterns | Similar fragmentation patterns |

Table 1: Key Spectroscopic Differences Between Methyl (E)- and (Z)-oct-2-enoate.

Experimental Protocols

Synthesis of Methyl (E)-oct-2-enoate via HWE Reaction

Materials:

-

Methyl (dimethoxyphosphoryl)acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexanal

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add methyl (dimethoxyphosphoryl)acetate dropwise.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

-

Cool the resulting solution back to 0 °C and add hexanal dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Methyl (E)-oct-2-enoate.

Purification and Isomer Separation

The purification of the synthesized esters is crucial to remove starting materials, byproducts, and any minor isomeric impurities.[18][19][20]

-

Flash Column Chromatography: This is the most common method for purifying the crude reaction mixture. The difference in polarity between the (E) and (Z) isomers is often sufficient to allow for their separation on a silica gel column.[21]

-

Distillation: For larger scale purifications, fractional distillation can be employed, although the boiling points of the two isomers may be very close.

-

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples of each isomer, preparative HPLC with a suitable stationary phase (e.g., C18) can be very effective.[21]

Applications and Future Directions

The distinct properties of the (E) and (Z) isomers of this compound lend them to different applications.

-

Methyl (E)-oct-2-enoate: Its pleasant, fruity aroma has led to its use in the fragrance and food industries.[2][4][22] It also serves as a versatile starting material for the synthesis of more complex organic molecules in the pharmaceutical and agrochemical sectors.[2][4]

-

Methyl (Z)-oct-2-enoate: While less studied, the (Z)-isomer represents a unique chemical entity with potential applications in areas where specific stereochemistry is required for biological activity or material properties. Further research into its properties and potential uses is warranted.

The development of more efficient and highly stereoselective synthetic methods, particularly for the (Z)-isomer, remains an active area of research. Additionally, a more thorough investigation into the biological activities of both isomers could unveil new applications in drug discovery and development.

Conclusion

The (E) and (Z) isomers of this compound, while structurally similar, are distinct chemical entities with different properties and synthetic accessibility. The Horner-Wadsworth-Emmons reaction and its modifications provide reliable routes for their stereoselective synthesis. A combination of NMR and IR spectroscopy allows for their unambiguous characterization. As our understanding of the importance of stereochemistry in various scientific fields continues to grow, the ability to synthesize and characterize pure geometric isomers like Methyl (E)- and (Z)-oct-2-enoate will remain a critical skill for chemists and researchers.

References

- 1. Geometric Isomers Definition and Examples [thoughtco.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methyl (E)-oct-2-enoate | 7367-81-9 | MOLNOVA [molnova.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Wittig-Horner Reaction [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. hpst.cz [hpst.cz]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Unit II Geometrical isomerism | PDF [slideshare.net]

- 15. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]

- 16. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reddit.com [reddit.com]

- 18. US4521595A - Process for the purification of esters - Google Patents [patents.google.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. chromatographytoday.com [chromatographytoday.com]

- 22. methyl (E)-2-octenoate, 7367-81-9 [thegoodscentscompany.com]

A Comprehensive Safety & Handling Guide for Methyl oct-2-enoate in a Research Setting

This guide provides an in-depth examination of the safety, handling, and risk management protocols for Methyl oct-2-enoate, a compound frequently utilized by researchers, scientists, and drug development professionals. Moving beyond a standard safety data sheet, this document synthesizes regulatory data with mechanistic insights to empower laboratory personnel with the knowledge required for its responsible and safe application. We will explore its physicochemical properties, deconstruct its hazard profile from a chemical reactivity standpoint, and establish robust protocols for its use, from initial risk assessment to emergency response.

A critical point of clarification is the distinction between Methyl oct-2-e noate (an alkene, C9H16O2) and the similarly named Methyl 2-y noate (an alkyne, C9H14O2). These compounds possess distinct CAS numbers and hazard profiles. This guide is exclusively focused on This compound , primarily referencing the (E)-isomer (CAS 7367-81-9) for which more comprehensive data is available, while also acknowledging the general CAS number 2396-85-2.

Chapter 1: Chemical Identity and Physicochemical Landscape

A foundational understanding of a chemical's identity and physical properties is the first step in a thorough safety assessment. These parameters dictate its behavior under various laboratory conditions, influencing storage, handling, and emergency response decisions.

This compound is a fatty acid ester recognized for its characteristic fruity, green aroma, which has led to its use as a flavoring agent and fragrance component.[1][2] In a research context, it serves as a versatile organic building block.[2] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | methyl (E)-oct-2-enoate | [1] |

| Synonyms | Methyl trans-2-octenoate | [1][3] |

| CAS Number | 7367-81-9 ((E)-isomer); 2396-85-2 (isomer undefined) | [3][4] |

| Molecular Formula | C9H16O2 | [1][3] |

| Molecular Weight | 156.22 g/mol | [1][3] |

| Appearance | Colorless liquid | [1][5] |

| Boiling Point | 70 °C @ 4 mmHg | [1] |

| Flash Point | ~79.4 °C (175 °F) | [4][5] |

| Specific Gravity | ~0.894 - 0.904 @ 25 °C | [4][5] |

Chapter 2: The Hazard Profile - A Mechanistic Perspective

The hazards associated with this compound are primarily dictated by its structure as a combustible liquid and an α,β-unsaturated ester. This chemical functionality is key to understanding its potential for biological interaction.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.

| Hazard Class | Hazard Statement | GHS Code | Source(s) |

| Flammable Liquids | Combustible liquid | H227 | [3][6] |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [3][7] |

| Skin Sensitization | May cause an allergic skin reaction | H317 | [7] |

| Eye/Skin Irritation | Irritating to skin and eyes | R36/38* | [5] |

| Note: R-phrases are from older regulations but indicate irritant properties. |

Mechanistic Insight: The Role of the α,β-Unsaturated System

The most significant toxicological concern from a research perspective is the potential for skin sensitization.[8] This is not an arbitrary hazard; it is a direct consequence of the molecule's structure. The double bond between the α and β carbons is conjugated with the carbonyl group of the ester, creating an electrophilic center at the β-carbon.

This electron-deficient site is susceptible to nucleophilic attack by biological macromolecules, such as cysteine or lysine residues in skin proteins. This covalent modification (a Michael addition reaction) forms a hapten-protein conjugate, which can be recognized by the immune system, leading to sensitization and potentially causing an allergic contact dermatitis upon subsequent exposures. This reactivity is a known characteristic of α,β-unsaturated esters and aldehydes and underscores the critical need for preventing skin contact.

Chapter 3: Risk Assessment Workflow for Laboratory Applications

A dynamic risk assessment is not a one-time task but a continuous process that precedes any experiment. For a compound like this compound, the workflow should systematically evaluate hazards, potential exposure routes, and the necessary control measures to mitigate risk.

Caption: Laboratory Risk Assessment Workflow for this compound.

Chapter 4: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to well-defined SOPs is paramount to minimizing exposure and ensuring experimental integrity.

SOP 1: Personal Protective Equipment (PPE) Selection

-

Eye Protection: Safety glasses with side shields are mandatory at a minimum. When there is a risk of splashing, chemical goggles or a face shield should be used.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[9]

-

Body Protection: A standard laboratory coat must be worn and fully fastened. For larger scale operations (>50 mL), a chemically resistant apron is recommended.

SOP 2: Aliquoting and Dispensing

-

Location: All transfers and dispensing of this compound must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[9]

-

Equipment: Use clean glass or compatible plastic pipettes and containers. Avoid materials that can be degraded by esters.

-

Procedure: a. Place the stock bottle on a stable surface inside the fume hood. b. Uncap the bottle slowly to release any potential pressure. c. Dispense the required amount carefully, avoiding splashes. d. Securely recap the stock bottle immediately after use. e. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[9]

SOP 3: Use in a Chemical Reaction

-

Setup: Assemble all glassware in the fume hood. Ensure all joints are properly sealed.

-

Heating: As a combustible liquid, this compound must be kept away from open flames and spark sources.[10] Use a heating mantle, oil bath, or hot plate with spark-proof controls for heating reactions.

-

Workup & Quenching: Be mindful that quenching a reaction may be exothermic. Perform this step slowly and with appropriate cooling (e.g., an ice bath).

-

Storage: Store the compound in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[6][9]

Chapter 5: Emergency Response Protocols

Preparedness is the key to effectively managing any laboratory incident.

Protocol A: Spill Containment and Cleanup

The appropriate response to a spill is dictated by its scale and location.

Caption: Decision Tree for Responding to a this compound Spill.

Protocol B: First Aid for Exposures

Immediate and correct first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Action | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention. | [3][9] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation or a rash occurs, get medical advice/attention. | [3][7][9] |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a physician. | [9][11] |

| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or Poison Control Center immediately. | [12][9] |

Chapter 6: Waste Disposal and Environmental Considerations

Responsible disposal is a critical component of the chemical lifecycle.

-

Chemical Waste: All unused this compound and materials contaminated with it (e.g., absorbent from spills, contaminated gloves) must be collected in a designated, sealed, and properly labeled hazardous waste container.[3]

-

Disposal Method: Disposal must be carried out by a licensed waste disposal company in accordance with local, state, and federal regulations. Do not empty into drains or release into the environment.[3][9]

-

Aquatic Toxicity: Some safety data sheets for related unsaturated esters indicate toxicity to aquatic life.[12][9] Therefore, preventing release to waterways is essential.

Conclusion

This compound is a valuable compound in research and development, but its safe use demands more than a cursory glance at a safety data sheet. By understanding its chemical reactivity, implementing a dynamic risk assessment process, and adhering to rigorous handling and emergency protocols, researchers can effectively mitigate the risks it presents. This proactive approach to safety ensures a secure laboratory environment and promotes the responsible advancement of science.

References

- 1. This compound | C9H16O2 | CID 5364532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. methyl 2-octenoate, 2396-85-2 [thegoodscentscompany.com]

- 5. methyl (E)-2-octenoate, 7367-81-9 [thegoodscentscompany.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. METHYL 2-OCTYNOATE Safety Data Sheets(SDS) lookchem [lookchem.com]

- 8. fr.cpachem.com [fr.cpachem.com]

- 9. aurochemicals.com [aurochemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Solubility of Methyl Oct-2-enoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of methyl oct-2-enoate, a C9 fatty acid ester utilized in the fragrance, flavor, and pharmaceutical industries. Recognizing the critical role of solvent selection in chemical synthesis, formulation development, and purification processes, this document synthesizes theoretical principles with practical methodologies. It details the physicochemical properties of this compound and establishes a predictive solubility framework based on estimated Hansen Solubility Parameters (HSP). A detailed, self-validating experimental protocol for determining liquid-liquid solubility via the shake-flask method, coupled with quantification by Gas Chromatography with Flame Ionization Detection (GC-FID), is provided for researchers. This guide serves as an essential resource for scientists and drug development professionals seeking to understand and control the solubility behavior of this versatile ester.

Introduction

This compound (CAS No: 2396-85-2 / 7367-81-9 for E-isomer) is an unsaturated fatty acid methyl ester (FAME) characterized by a fruity, green aroma.[1][2] Its applications span from being a fragrance and flavoring agent to a starting material for the synthesis of more complex organic compounds.[3] In the context of drug development and fine chemical synthesis, understanding and predicting the solubility of such a compound in various organic solvents is paramount. Solvent selection impacts reaction kinetics, process efficiency, product purity, and the ultimate success of formulation and crystallization efforts.

This guide moves beyond a simple catalog of data points. As a Senior Application Scientist, the objective is to provide a deeper, mechanistic understanding of the solute-solvent interactions that govern the solubility of this compound. We will explore the theoretical underpinnings of solubility, apply a predictive model to forecast its behavior in a wide range of solvents, and present a robust experimental workflow for empirical validation.

Physicochemical Profile of this compound